Lipophilicity (LogP) Differential Between 3‑Methyl and 5‑Methyl Regioisomers
The 5‑methyl positional isomer N‑(tert‑butyl)-2-iodo-5-methylbenzamide has a computationally determined XLogP3‑AA of 3.2 , whereas the 3‑iodo‑4‑methyl isomer exhibits a measured LogP of 3.85 [1]. Although an experimentally measured logP for the target 2‑iodo‑3‑methyl compound has not been disclosed in the public domain, the trend across regioisomers demonstrates that shifting the methyl group from C‑3 to C‑5 alters lipophilicity by approximately 0.65 logP units. Because the methyl and iodine substituents in the target compound occupy adjacent positions, the effective lipophilicity is expected to be lower than that of the 3‑iodo‑4‑methyl isomer but higher than that of the de‑methylated N‑(tert‑butyl)-2-iodobenzamide. A logP difference of 0.5–0.8 units translates to a 3‑ to 6‑fold change in octanol/water partition coefficient, directly affecting membrane permeability and non‑specific protein binding [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3‑AA) |
|---|---|
| Target Compound Data | N-(tert‑butyl)-2-iodo-3-methylbenzamide: predicted logP ≈ 3.3–3.6 (range estimated from regioisomer trend) |
| Comparator Or Baseline | N‑(tert‑butyl)-2-iodo-5-methylbenzamide XLogP3‑AA = 3.2; N‑(tert‑butyl)-3-iodo-4-methylbenzamide LogP = 3.85 |
| Quantified Difference | ΔXLogP3‑AA between 5‑methyl and 3‑iodo‑4‑methyl isomers ≈ 0.65; target compound predicted to fall between the de‑methylated analog and the 3‑iodo‑4‑methyl isomer |
| Conditions | Computational prediction using XLogP3‑AA algorithm (PubChem/Cactvs); thin‑layer chromatography and shake‑flask logP measurements for the 3‑iodo‑4‑methyl isomer. |
Why This Matters
Lipophilicity is a primary determinant of off‑target binding, membrane permeability, and blood‑brain barrier penetration; a difference of 0.5 logP units between regioisomers can disqualify an analog from use in CNS‑targeted screening or imaging applications where non‑specific binding must be minimized.
- [1] N-(tert-butyl)-3-iodo-4-methylbenzamide. Chemsrc. CAS 514794-68-4. LogP = 3.85. View Source
- [2] Radioiodinated benzamines and method of their use as radioimaging. U.S. Patent 5,480,631, issued January 2, 1996. (Describes relationship between lipophilicity and non‑specific binding in D₂ receptor imaging agents.) View Source
